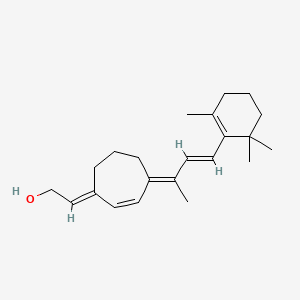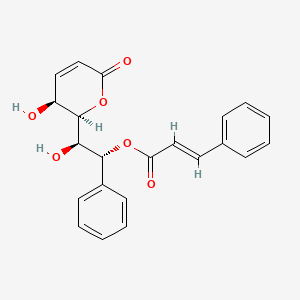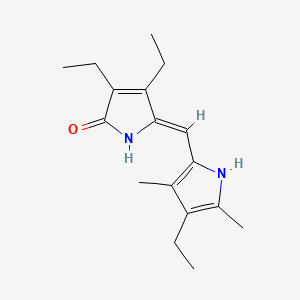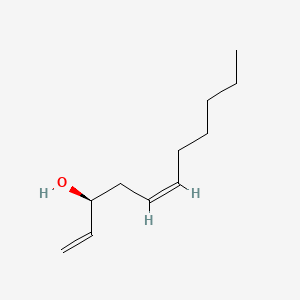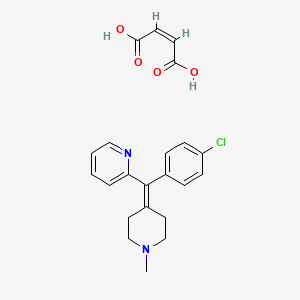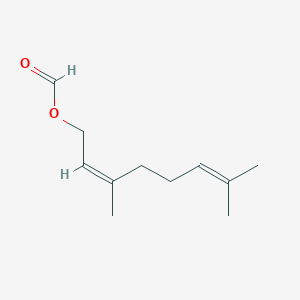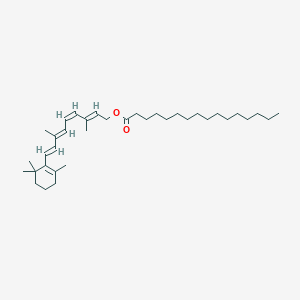![molecular formula C25H28N4O2S2 B1235166 2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)
2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.
Applications De Recherche Scientifique
Structural and Chemical Analysis
- Crystallography and Molecular Interactions : The compound has been involved in studies analyzing crystal structures of related chemical entities, highlighting its relevance in understanding molecular interactions and architectures. This includes studies on the crystal packing and hydrogen-bond systems of similar molecules, aiding in the understanding of their chemical and physical properties (Pietrzak et al., 2018).
Synthesis and Derivatives
- Chemical Synthesis : Research has been conducted on the synthesis of this compound and its derivatives. These studies focus on developing new synthetic routes and exploring the chemical properties of these compounds, which can have implications in various fields such as medicinal chemistry and materials science (Santagati et al., 1994).
Applications in Drug Development
Antifolate Agents : Some derivatives of this compound have been studied for their potential as antifolate agents, particularly as inhibitors of dihydrofolate reductase (DHFR). This application is crucial in the development of antitumor agents, providing insights into the design of new drugs targeting cancer cells (Gangjee et al., 2007).
Antiviral Research : Derivatives of this compound have shown potential in antiviral research, particularly against avian paramyxovirus. This highlights its role in the development of new antiviral agents, contributing to the treatment of viral infections (Balaraman et al., 2018).
Antibacterial Agents : Research has been conducted on the synthesis of derivatives as potential antibacterial agents. This indicates the compound's role in the development of new treatments for bacterial infections, expanding its application in the field of antimicrobial research (Desai et al., 2008).
Miscellaneous Applications
NMR Spectroscopy Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the structural properties of derivatives, providing valuable information about their chemical structure and behavior (Li Ying-jun, 2012).
QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies involving derivatives of this compound have been conducted to understand the relationship between the chemical structure and biological activity, which is crucial in drug design and discovery processes (Incerti et al., 2017).
Propriétés
Formule moléculaire |
C25H28N4O2S2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
N-benzyl-2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H28N4O2S2/c1-3-28(4-2)14-15-29-24(31)23-22(19-12-8-9-13-20(19)33-23)27-25(29)32-17-21(30)26-16-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,26,30) |
Clé InChI |
ZEWFJYBVIKDCCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=CC=C4 |
SMILES canonique |
CCN(CC)CCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


